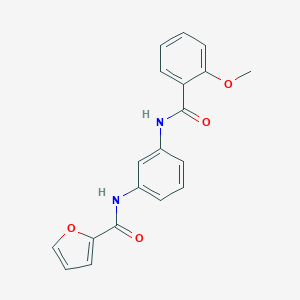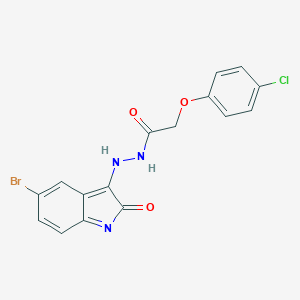![molecular formula C16H15F2NO4 B246305 N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a small molecule that has been synthesized using different methods.
Mecanismo De Acción
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. Additionally, N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant response.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has been shown to increase the expression of antioxidant enzymes by activating the Nrf2 pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular signaling pathways. N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide is also stable and can be easily synthesized in large quantities. However, N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has some limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has shown promising results in various studies and has the potential to be used in the treatment of various diseases. Future studies should focus on optimizing the synthesis method of N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide to increase its yield and purity. Additionally, more studies are needed to investigate the long-term effects of N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide and its potential use in the treatment of neurodegenerative diseases. Finally, studies should focus on developing new derivatives of N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide that exhibit improved pharmacological properties.
Conclusion:
In conclusion, N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide is a small molecule that has been synthesized using different methods and has shown promising results in various studies. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has the potential to be used in the treatment of various diseases. However, more studies are needed to investigate its long-term effects and potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of 3,4-dimethoxybenzoic acid with 2-(difluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The reaction yields N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide as a white solid with a high purity.
Aplicaciones Científicas De Investigación
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H15F2NO4 |
|---|---|
Peso molecular |
323.29 g/mol |
Nombre IUPAC |
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H15F2NO4/c1-21-13-8-7-10(9-14(13)22-2)15(20)19-11-5-3-4-6-12(11)23-16(17)18/h3-9,16H,1-2H3,(H,19,20) |
Clave InChI |
ARHVLNQGECPFND-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)



